1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of phenylpyrazoles These compounds are characterized by a pyrazole ring bound to a phenyl group
Preparation Methods
The synthesis of 1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Chemical Reactions Analysis
1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Scientific Research Applications
1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammation.
Mechanism of Action
The mechanism of action of 1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in the progression of cancer, thereby slowing down the growth of cancer cells .
Comparison with Similar Compounds
1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
4-Bromo-3-(5’-Carboxy-4’-Chloro-2’-Fluorophenyl)-1-Methyl-5-Trifluoromethyl-Pyrazol: This compound also contains a pyrazole ring and exhibits similar chemical properties.
3-Chloro-4-fluorophenylboronic acid: This compound is used in similar synthetic applications and has comparable reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3-chloro-4-fluorophenoxy)methyl]-N-(4-fluorophenyl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF2N3O2/c18-14-9-13(5-6-15(14)20)25-10-23-8-7-16(22-23)17(24)21-12-3-1-11(19)2-4-12/h1-9H,10H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCFUJONDWTJBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NN(C=C2)COC3=CC(=C(C=C3)F)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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